N-(4-anilinophenyl)-N'-hydroxyoctanediamide N-(4-anilinophenyl)-N'-hydroxyoctanediamide MHY219 is a novel HDAC inhibitor. MHY219 induces apoptosis via up-regulation of androgen receptor expression in human prostate cancer cells. MHY219 was shown to enhance the cytotoxicity on DU145 cells (IC50, 0.36 μM) when compared with LNCaP (IC50, 0.97 μM) and PC3 cells (IC50, 5.12 μM). MHY219 showed a potent inhibition of total HDAC activity when compared with SAHA. MHY219 increased histone H3 hyperacetylation and reduced the expression of class I HDACs (1, 2 and 3) in prostate cancer cells. MHY219 effectively increased the sub-G1 fraction of cells through p21 and p27 dependent pathways in DU145 cells. MHY219 significantly induced a G2/M phase arrest in DU145 and PC3 cells and arrested the cell cycle at G0/G1 phase in LNCaP cells. Furthermore, MHY219 effectively increased apoptosis in DU145 and LNCaP cells, but not PC3 cells, according to Annexin V/PI staining and Western blot analysis. These results indicate that MHY219 is a potent HDAC inhibitor that targets regulating multiple aspects of cancer cell death and might have preclinical value in human prostate cancer chemotherapy, warranting further investigation. (Biomed Pharmacother. 2013 Jun;67(5):407-15.)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548549
InChI: InChI=1S/C20H25N3O3/c24-19(10-6-1-2-7-11-20(25)23-26)22-18-14-12-17(13-15-18)21-16-8-4-3-5-9-16/h3-5,8-9,12-15,21,26H,1-2,6-7,10-11H2,(H,22,24)(H,23,25)
SMILES: C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol

N-(4-anilinophenyl)-N'-hydroxyoctanediamide

CAS No.:

Cat. No.: VC0548549

Molecular Formula: C20H25N3O3

Molecular Weight: 355.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(4-anilinophenyl)-N'-hydroxyoctanediamide -

Specification

Description MHY219 is a novel HDAC inhibitor. MHY219 induces apoptosis via up-regulation of androgen receptor expression in human prostate cancer cells. MHY219 was shown to enhance the cytotoxicity on DU145 cells (IC50, 0.36 μM) when compared with LNCaP (IC50, 0.97 μM) and PC3 cells (IC50, 5.12 μM). MHY219 showed a potent inhibition of total HDAC activity when compared with SAHA. MHY219 increased histone H3 hyperacetylation and reduced the expression of class I HDACs (1, 2 and 3) in prostate cancer cells. MHY219 effectively increased the sub-G1 fraction of cells through p21 and p27 dependent pathways in DU145 cells. MHY219 significantly induced a G2/M phase arrest in DU145 and PC3 cells and arrested the cell cycle at G0/G1 phase in LNCaP cells. Furthermore, MHY219 effectively increased apoptosis in DU145 and LNCaP cells, but not PC3 cells, according to Annexin V/PI staining and Western blot analysis. These results indicate that MHY219 is a potent HDAC inhibitor that targets regulating multiple aspects of cancer cell death and might have preclinical value in human prostate cancer chemotherapy, warranting further investigation. (Biomed Pharmacother. 2013 Jun;67(5):407-15.)
Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
IUPAC Name N-(4-anilinophenyl)-N'-hydroxyoctanediamide
Standard InChI InChI=1S/C20H25N3O3/c24-19(10-6-1-2-7-11-20(25)23-26)22-18-14-12-17(13-15-18)21-16-8-4-3-5-9-16/h3-5,8-9,12-15,21,26H,1-2,6-7,10-11H2,(H,22,24)(H,23,25)
Standard InChI Key FXKGVLUVYSWHHN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO
Canonical SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO
Appearance white solid powder

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